molecular formula C8H12O3S B3047339 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde CAS No. 137909-90-1

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

Cat. No.: B3047339
CAS No.: 137909-90-1
M. Wt: 188.25 g/mol
InChI Key: YWROYGBRLPRPNE-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde is a spirocyclic compound featuring a unique combination of oxygen and sulfur atoms in its heterocyclic framework. The molecule contains a dioxolane ring fused to a thiolane ring, forming a spiro junction at the 4,5-positions of the decane backbone. The carbaldehyde group at position 6 makes it a versatile intermediate in enantioselective aldol reactions and the synthesis of complex polypropionate synthons . Its sulfur atom distinguishes it from purely oxygenated analogs, enhancing its electronic and steric properties for applications in asymmetric catalysis and bioactive molecule synthesis.

Properties

IUPAC Name

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-5-7-6-12-4-1-8(7)10-2-3-11-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWROYGBRLPRPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C12OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446790
Record name 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137909-90-1
Record name 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Protonation Strategy

The enantioselective protonation of thiopyran ester enolates represents a key route to access enantioenriched 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde. This method involves three stages:

  • Ester Synthesis : Methyl or benzyl esters of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid are prepared via cyclocondensation of diols with thiol-containing precursors.
  • Enolate Formation : Deprotonation with lithium hexamethyldisilazide (LiHMDS) generates a resonance-stabilized enolate.
  • Chiral Protonation : Enantioinduction is achieved using chiral proton sources such as (R)-BINOL or (R)-Cl-MEQ (Figure 1).

$$
\text{Ester} \xrightarrow{\text{LiHMDS}} \text{Enolate} \xrightarrow{\text{(R)-BINOL}} \text{Chiral Aldehyde Precursor}
$$

Optimization and Stereochemical Outcomes

The choice of ester significantly impacts enantiomeric excess (ee):

Ester Group Proton Source ee (%) Yield (%)
Methyl (R)-BINOL 42 78
Benzyl (R)-Cl-MEQ 58 82

Benzyl esters exhibit superior steric shielding, reducing racemization during workup. Post-protonation, ozonolysis or Kornblum oxidation converts the ester to the aldehyde functionality.

Proline-Catalyzed Dynamic Kinetic Resolution (DKR)

Reaction Design and Mechanism

The Ward group pioneered an organocatalytic DKR using L-proline to resolve racemic this compound. Key features:

  • Catalytic System : 20 mol% L-proline in wet dimethyl sulfoxide (DMSO) at 25°C.
  • Dynamic Racemization : The aldehyde undergoes rapid keto-enol tautomerization, enabling continuous resolution.
  • Enamine Mechanism : L-Proline forms a chiral enamine with the aldehyde, directing stereoselective aldol addition (Scheme 1).

$$
\text{Racemic Aldehyde} \underset{\text{L-Proline}}{\stackrel{\text{DMSO, H}_2\text{O}}{\rightleftharpoons}} \text{(R)-Enamine} \rightarrow \text{(3R,5S)-Aldol Adduct}
$$

Performance Metrics

Parameter Value
Diastereoselectivity 19:1 (syn:anti)
Enantioselectivity 94% ee
Conversion 98%

The wet DMSO solvent enhances proton transfer rates, critical for efficient DKR.

Two-Directional Aldol Reactions for Structural Elaboration

Meso Dialdehyde Synthesis

Oxidative cleavage of 1,4-dioxa-8-thiaspiro[4.5]decane-6,10-diol with periodic acid yields the meso dialdehyde 196, a precursor for bidirectional aldol reactions:

$$
\text{Diol} \xrightarrow{\text{HIO}_4} \text{196 (meso dialdehyde)}
$$

Simultaneous Aldol Additions

Exposing 196 to excess ketone (e.g., tetrahydrothiopyran-4-one) under basic conditions (DBU, −78°C) generates a hexapropionate adduct with six stereocenters in one pot:

$$
\text{196} + 2 \text{Ketone} \xrightarrow{\text{DBU}} \text{Hexapropionate (92\% yield, dr > 20:1)}
$$

Comparative Analysis of Methods

Method ee (%) Yield (%) Scalability Key Advantage
Enantioselective Protonation 58 82 Moderate No transition metals required
Proline DKR 94 98 High Catalytic, atom-economical
Two-Directional Aldol N/A 92 Low Builds complex polypropionates

The proline-catalyzed DKR outperforms other methods in enantiocontrol and efficiency, though it requires rigorous solvent drying.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted spiro compounds, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde has the following chemical properties:

  • Molecular Formula: C₇H₁₃NO₂S
  • Molar Mass: 159.25 g/mol
  • CAS Number: 177-11-7

The compound features a unique spiro structure that contributes to its reactivity and potential applications in synthesizing various organic molecules.

Synthesis Applications

  • Synthesis of Spiro Compounds:
    • The compound is utilized in synthesizing spirocyclic compounds, which are important in developing pharmaceuticals and agrochemicals. For instance, it has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives, which exhibit biological activity .
  • Formation of Complex Structures:
    • It serves as a precursor for creating more complex structures such as spirocyclotriphosphazenes. These compounds have applications in materials science due to their unique properties .

Biological Applications

  • Antimicrobial Activity:
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Pharmacological Investigations:
    • The compound is being investigated for its potential role in drug design due to its ability to interact with biological targets effectively. Its structural features allow it to mimic natural substrates or inhibitors, which is crucial in the development of new therapeutic agents .
  • Case Study on Antimicrobial Activity:
    • A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .
  • Case Study on Synthesis Methodologies:
    • In a recent publication in Synthetic Communications, researchers demonstrated an efficient synthetic route for producing spirocyclic compounds using this compound as a key intermediate. This method showcased high yields and selectivity, highlighting the compound's utility in organic synthesis .

Mechanism of Action

The mechanism of action of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the spiro ring system and the functional groups (aldehyde, oxygen, and sulfur) can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, physical, and functional differences between 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde and related compounds:

Compound Name Substituents/Features Molecular Formula Molecular Weight Key Properties/Applications References
This compound Sulfur at position 8, carbaldehyde at 6 C₈H₁₂O₃S 188.24 High enantioselectivity in aldol reactions; dynamic kinetic resolution; precursor to tetrapropionate synthons.
1,4-Dioxaspiro[4.5]decane-6-carboxaldehyde Oxygen at position 8, carbaldehyde at 6 C₉H₁₄O₃ 170.21 Lacks sulfur, reducing electronic diversity; lower diastereoselectivity in reactions compared to thia-analogs.
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde Carbaldehyde at position 8 C₉H₁₄O₃ 170.21 Positional isomer; altered steric effects in reactions. Predicted boiling point: 287.7±35.0 °C; density: 1.05±0.1 g/cm³.
4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde Nitrogen at position 8, aromatic aldehyde C₁₄H₁₇NO₃ 259.29 Nitrogen substitution modifies electronic properties; used in benzaldehyde-based synthesis.
1,4-Dioxaspiro[4.5]decane-6-propanal Propanal group at position 6 C₁₁H₁₈O₃ 198.26 Extended aldehyde chain; potential for varied reactivity in nucleophilic additions.

Key Research Findings

  • Enantioselective Aldol Reactions : The sulfur atom in this compound enables high enantiotopic group selectivity in proline-catalyzed aldol reactions, achieving >98% enantiomeric excess (ee) . This contrasts with oxygen analogs, which show reduced selectivity due to weaker electronic effects.
  • Synthetic Utility : The compound serves as a critical building block for tetrapropionate synthons, such as (3S,5S)-rel-3-[(R)-(6S)-1,4-dioxa-8-thiaspiro[4.5]dec-6-ylhydroxymethyl] derivatives, which are intermediates in natural product synthesis .

Biological Activity

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates both dioxane and thiazole functionalities. Its molecular formula is C₁₁H₁₄N₂O₂S, and it has a molecular weight of approximately 250.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Modulation : Preliminary studies indicate that the compound may interact with serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially disrupting bacterial cell wall synthesis or affecting metabolic pathways .
  • Anti-inflammatory Properties : Research suggests that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory conditions .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Observation Reference
AntimicrobialInhibition of Gram-positive bacteria
AntiinflammatoryReduced levels of TNF-alpha in vitro
Receptor BindingHigh affinity for 5-HT1A receptors
Cytotoxic EffectsInduced apoptosis in cancer cell lines

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition zones comparable to established antibiotics. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
  • Neuropharmacological Effects : In a model assessing anxiety-like behavior in rodents, administration of the compound resulted in reduced anxiety levels as measured by elevated plus maze tests. This suggests potential applications in treating anxiety disorders through modulation of serotonergic pathways .
  • Cancer Research : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induced apoptosis via mitochondrial pathways, highlighting its promise as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde, and what key reaction parameters influence yield?

Methodological Answer: The compound is synthesized via spirocyclization reactions involving tetrahydro-4H-thiopyran-4-one and aldehyde precursors. Key parameters include:

  • Catalyst selection : BF3·OEt2 is critical for activating thiopyranone intermediates .
  • Reaction time and temperature : Extended mixing at room temperature (1–2 hours) improves spirocyclic ring formation .
  • Workup protocols : Sequential washing with saturated NaHCO3, NaOH, and NaCl solutions minimizes side-product formation .

Q. How can researchers optimize purification techniques for this compound to ensure high purity?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate spirocyclic products from unreacted starting materials .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance crystal lattice formation for improved purity .
  • Spectroscopic validation : Confirm purity via 1H/13C NMR integration and mass spectrometry (MS) to detect trace impurities .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze spirocyclic environments (e.g., δ 4.5–5.0 ppm for dioxolane protons) and thiopyranone carbonyl signals (δ 170–175 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 260–280 for [M+H]+) and fragmentation patterns to validate the spiro architecture .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the diastereoselectivity of aldol reactions involving this compound?

Methodological Answer: Diastereoselectivity in aldol reactions depends on:

  • Catalytic systems : Proline catalysis induces dynamic kinetic resolution, favoring single adducts with >90% enantiomeric excess (ee) via enamine intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, achieving diastereomer ratios of 3–16:1 .
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce epimerization, enhancing selectivity for specific diastereomers .

Q. What computational methods can predict the stereochemical outcomes of reactions involving this spirocyclic aldehyde?

Methodological Answer:

  • DFT calculations : Model transition states to identify energetically favorable pathways (e.g., chair vs. boat conformations in spiro intermediates) .
  • Molecular docking : Simulate interactions between the aldehyde and chiral catalysts (e.g., proline) to rationalize enantioselectivity trends .
  • Kinetic studies : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with stereochemical outcomes .

Q. How can researchers reconcile contradictory data on reaction yields and selectivity across different studies?

Methodological Answer:

  • Factorial design experiments : Systematically vary parameters (e.g., catalyst loading, solvent) to identify confounding variables .
  • Cross-validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate experimental artifacts .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., proline’s superiority over Lewis acids in enantioselectivity) .

Q. What strategies enable the synthesis of tetrapropionate synthons from this compound, and what are their mechanistic implications?

Methodological Answer:

  • Stepwise aldol additions : Sequential reactions with ketones (e.g., tetrahydrothiopyranone) build tetrapropionate scaffolds via iterative enolate formations .
  • Dynamic kinetic resolution : Proline-mediated catalysis ensures stereochemical control at each aldol step, avoiding racemization .
  • Protecting group chemistry : Use acid-labile groups (e.g., dioxolane rings) to temporarily mask reactive sites during multi-step syntheses .

Methodological Framework for Future Research

Q. How should researchers design studies to link spirocyclic reactivity to broader theoretical frameworks (e.g., asymmetric catalysis)?

Methodological Answer:

  • Conceptual alignment : Frame experiments within the Cahn-Ingold-Prelog priority rules or Curtin-Hammett kinetics to explain stereochemical outcomes .
  • Comparative analysis : Benchmark results against known spirocyclic systems (e.g., 8-oxa-1,4-dithiaspiro[4.5]decane) to identify structure-activity relationships .
  • Iterative refinement : Use failed experiments (e.g., low-yield reactions) to refine hypotheses about steric/electronic effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Reactant of Route 2
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

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